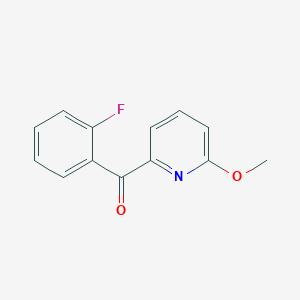

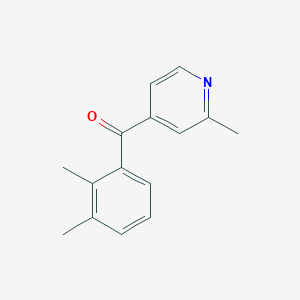

5-(3-Fluorobenzoyl)-2-methylpyridine

Übersicht

Beschreibung

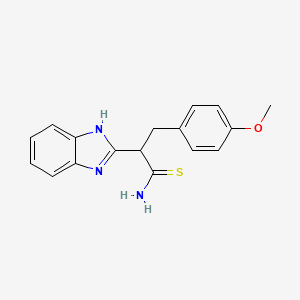

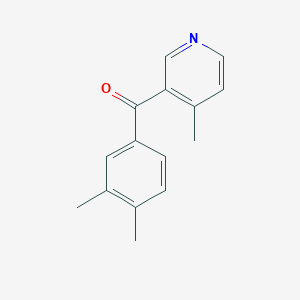

5-(3-Fluorobenzoyl)-2-methylpyridine (5-FBMP) is a heterocyclic organic compound that belongs to the class of pyridines, which are nitrogen-containing aromatic compounds. 5-FBMP is a colorless, crystalline solid with a molecular weight of 258.25 g/mol and a melting point of 81-83 °C. It is soluble in organic solvents such as methanol, ethanol, and acetonitrile, and is used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Thermal Stability

- The compound {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, a relative of 5-(3-Fluorobenzoyl)-2-methylpyridine, was synthesized and characterized, with a focus on its conformational analysis, thermal stability, and phase transitions. The solid and solution conformations of the compound were found to be similar, and the compound showed a single crystalline form, indicating a robust and stable molecular structure (Ribet et al., 2005).

Molecular Structure and Chemical Properties

- A novel phthalide derivative, structurally related to 5-(3-Fluorobenzoyl)-2-methylpyridine, was analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations. This study provided insights into the molecular structure, electronic properties, and chemical reactivity of the compound, highlighting its potential for various scientific applications, including antioxidant activity and DNA binding affinity (Tanrıkulu Yılmaz et al., 2020).

Chemical Synthesis and Reactions

- The use of fluorobenzoyl groups, similar to 5-(3-Fluorobenzoyl)-2-methylpyridine, in the synthesis of glycopeptides was explored, revealing that these groups can suppress beta-elimination of O-linked carbohydrates, showcasing their potential utility in carbohydrate and glycopeptide synthesis (Sjölin & Kihlberg, 2001).

Ligand Binding and Receptor Studies

- The compound exhibited an atypical pattern of ligand-induced activation in studies involving 5-HT1A receptors, suggesting its potential application in studying receptor-ligand interactions and signal transduction mechanisms (Pauwels & Colpaert, 2003).

Materials Science and Coordination Chemistry

- Studies involving cobalt complexes of related chemical structures showed that the formation of coordination polymers and their three-dimensional structures can be influenced by the solvents used in the synthesis process. This highlights the compound's potential applications in materials science and coordination chemistry (Pedireddi & Varughese, 2004).

Wirkmechanismus

Target of Action

It’s worth noting that fluorobenzoyl compounds have been used in the synthesis of various biologically active molecules . For instance, 3-Fluorobenzoyl chloride has been used in the synthesis of 4-[18 F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide .

Mode of Action

Benzoyl compounds are known to undergo nucleophilic substitution reactions at the benzylic position . This suggests that 5-(3-Fluorobenzoyl)-2-methylpyridine might interact with its targets through a similar mechanism, leading to changes in the target molecules.

Biochemical Pathways

Fluorinated compounds are known to affect various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

An in silico study predicted that pyrazole derivatives, which could include 5-(3-fluorobenzoyl)-2-methylpyridine, exhibit good drug-like and pharmacokinetic properties .

Result of Action

Fluorinated compounds are known to exhibit various pharmacological activities, suggesting that 5-(3-fluorobenzoyl)-2-methylpyridine might have similar effects .

Action Environment

It’s worth noting that the properties of fluorinated compounds can be significantly altered by environmental conditions .

Safety and Hazards

As a research chemical, “5-(3-Fluorobenzoyl)-2-methylpyridine” should be handled with care. It is not intended for human or veterinary use. Safety data for similar compounds, such as 3-Fluorobenzoyl chloride, indicate that they can cause severe skin burns and eye damage, and may be harmful if inhaled . Therefore, appropriate safety measures should be taken when handling this compound.

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFJUOVHROPAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorobenzoyl)-2-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate](/img/structure/B1392164.png)